![molecular formula C8H17NO B1445263 2-[(2-Methylcyclopentyl)amino]ethan-1-ol CAS No. 35265-10-2](/img/structure/B1445263.png)
2-[(2-Methylcyclopentyl)amino]ethan-1-ol
Übersicht
Beschreibung
2-[(2-Methylcyclopentyl)amino]ethan-1-ol, also known as MPA, is a synthetic compound. Its IUPAC name is 2-[(2-Methylcyclopentyl)amino]ethanol . The molecular formula is C8H17NO and the molecular weight is 143.23 g/mol .
Molecular Structure Analysis
The InChI code for 2-[(2-Methylcyclopentyl)amino]ethan-1-ol is 1S/C8H17NO/c1-7-2-3-8(6-7)9-4-5-10/h7-10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
2-[(2-Methylcyclopentyl)amino]ethan-1-ol is a liquid at room temperature . Additional physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation in Organic Synthesis
2-[(2-Methylcyclopentyl)amino]ethan-1-ol may be utilized in the electrochemical oxidation processes within organic synthesis . This method is an alternative to conventional chemical transformations and is critical for synthesizing and modifying chemically useful molecules, including pharmaceuticals and agrochemicals. The compound’s reactivity under anodic conditions can be harnessed to create complex molecules through electrochemical pathways.
Pharmaceutical Applications
In the pharmaceutical industry, this compound could serve as a precursor or an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Its structural features allow for potential inclusion in the development of new medicinal compounds, particularly those targeting neurological pathways due to its amine functionality.
Agricultural Chemical Development
The amine group present in 2-[(2-Methylcyclopentyl)amino]ethan-1-ol suggests it could be a valuable component in the synthesis of agrochemicals . It may be involved in creating new pesticides or herbicides, where the cyclopentyl group could impart necessary lipophilicity for active transport within plant systems.
Material Science Innovations
This compound’s unique structure could be explored in material science, particularly in the development of novel polymers or coatings . Its potential to interact with various substrates through hydrogen bonding or other non-covalent interactions makes it a candidate for surface modification agents.
Environmental Science Research
In environmental science, 2-[(2-Methylcyclopentyl)amino]ethan-1-ol could be studied for its environmental fate and transport . Understanding its biodegradation pathways and potential accumulation in ecosystems is crucial for assessing its environmental impact, especially if used in large-scale industrial applications.
Biochemical Studies
The compound’s amine functionality indicates that it could be used in biochemical research to study amine-related reactions and pathways . It might be used as a standard or a reagent in enzymatic assays, helping to elucidate the role of similar structures in biological systems.
Wirkmechanismus
The mechanism of action for 2-[(2-Methylcyclopentyl)amino]ethan-1-ol is not provided in the search results. This could be due to the compound’s synthetic nature and potential use in various applications.
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[(2-methylcyclopentyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(7)9-5-6-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZLRLOGBIIRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylcyclopentyl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





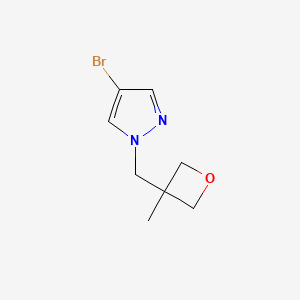

![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)
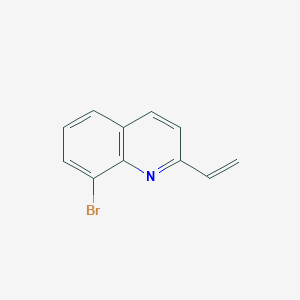
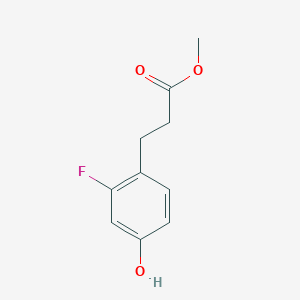
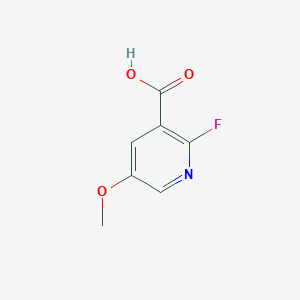

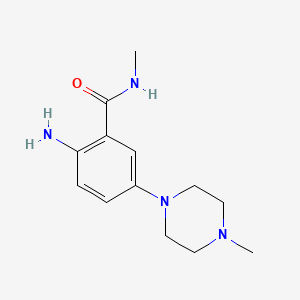
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)


